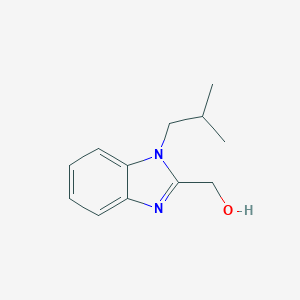

(1-isobutyl-1H-benzimidazol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(2-methylpropyl)benzimidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,9,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYWGUJVFOUABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, the complete chemical structure of (1-isobutyl-1H-benzimidazol-2-yl)methanol and its analogues can be pieced together.

The ¹H NMR spectrum provides detailed information about the proton environment in a molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals corresponding to the isobutyl, methylene (B1212753), and benzimidazole (B57391) protons are expected.

The aromatic region would typically display signals for the four protons on the benzene (B151609) ring of the benzimidazole core. These often appear as complex multiplets due to proton-proton coupling. rsc.org The chemical shifts for these protons in related benzimidazole derivatives generally fall between δ 7.20 and δ 7.80 ppm. rsc.org

The protons of the N-isobutyl group are anticipated to show a characteristic pattern:

A doublet for the six methyl (CH₃) protons.

A multiplet for the single methine (CH) proton.

A doublet for the two methylene (NCH₂) protons, coupled to the adjacent CH proton.

The methylene protons of the hydroxymethyl group (-CH₂OH) at the C2 position would likely appear as a singlet, while the hydroxyl (-OH) proton itself may present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. In the related compound, (1H-Benzimidazol-1-yl)methanol, the -CH₂OH group shows a distinct singlet at δ 4.87 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

| Benzimidazole H (4H) | 7.20 - 7.80 | Multiplet | - |

| -CH₂OH (2H) | ~4.90 | Singlet | - |

| -OH (1H) | Variable | Broad Singlet | - |

| N-CH₂- (2H) | ~4.10 | Doublet | ~7.0 |

| -CH-(CH₃)₂ (1H) | ~2.10 | Multiplet | ~7.0 |

| -CH(CH₃)₂ (6H) | ~0.90 | Doublet | ~7.0 |

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the total number of carbon atoms and providing insight into their electronic environment.

The spectrum is expected to show a total of 12 distinct signals, corresponding to the 12 carbon atoms in the molecule (C₁₂H₁₆N₂O).

Benzimidazole Carbons : The C2 carbon, being attached to two nitrogen atoms and the hydroxymethyl group, is expected to appear significantly downfield, typically in the range of δ 150-155 ppm for related structures. rsc.orgresearchgate.net The other aromatic carbons of the benzimidazole ring typically resonate between δ 110 and δ 145 ppm. mdpi.com

Hydroxymethyl Carbon : The carbon of the -CH₂OH group is anticipated in the δ 60-70 ppm range. nih.gov

Isobutyl Carbons : The carbons of the isobutyl group will appear in the aliphatic region of the spectrum, with the N-CH₂ carbon around δ 50 ppm, the CH carbon around δ 28-30 ppm, and the terminal methyl carbons around δ 20 ppm.

Systematic NMR studies on benzimidazole compounds are crucial for understanding the structural parameters that influence their behavior. researchgate.netarabjchem.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Benzimidazole) | 151.0 - 154.0 |

| C3a/C7a (Benzimidazole bridgehead) | 134.0 - 144.0 |

| C4/C5/C6/C7 (Benzimidazole) | 110.0 - 125.0 |

| -CH₂OH | 60.0 - 68.0 |

| N-CH₂- | ~50.0 |

| -CH-(CH₃)₂ | ~29.0 |

| -CH(CH₃)₂ | ~20.0 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY : This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the isobutyl group (N-CH₂↔-CH↔-CH₃). It would also help delineate the coupling network among the four aromatic protons of the benzimidazole ring.

HSQC : This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the isobutyl group, the hydroxymethyl group, and the benzimidazole ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC : This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the N-CH₂ protons of the isobutyl group to the C2 and C7a carbons of the benzimidazole ring, confirming the point of attachment. Correlations from the -CH₂OH protons to the C2 carbon would confirm the position of the hydroxymethyl group. The use of ¹H-¹³C correlation has proven to be an effective method for distinguishing carbon assignments in complex benzimidazole structures. researchgate.netarabjchem.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₂H₁₆N₂O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The calculated accurate mass for this ion is 205.1335. The experimental observation of a mass value extremely close to this theoretical value would provide strong evidence for the proposed molecular formula. rsc.org Such analysis is standard for the characterization of newly synthesized imidazole (B134444) and benzimidazole derivatives. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Multiple sharp bands between 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic isobutyl group.

A sharp peak around 3050 cm⁻¹ for the aromatic C-H stretches.

A strong absorption band around 1600-1620 cm⁻¹ attributed to the C=N stretching vibration of the imidazole ring.

Bands in the 1450-1500 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic benzene ring.

A C-O stretching vibration for the primary alcohol, typically observed in the 1050-1150 cm⁻¹ range.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been extensively applied to various benzimidazole-methanol systems, revealing intricate details of their crystal packing and intermolecular forces. Although a specific crystallographic study for this compound is not publicly available, analysis of closely related structures provides a robust framework for understanding its likely solid-state characteristics.

Single crystal X-ray diffraction studies on analogous compounds, such as (1H-Benzimidazol-1-yl)methanol, offer a template for the structural parameters of this compound. nih.gov In these systems, the benzimidazole core and the methanol (B129727) moiety are key determinants of the crystal lattice.

For a representative compound like (1H-Benzimidazol-1-yl)methanol, crystallographic data reveals specific unit cell dimensions and space group symmetry. nih.gov The bond lengths within the N-CH2-O fragment often show characteristics of an anomeric effect. nih.gov It is anticipated that the isobutyl group in this compound would introduce additional conformational flexibility and steric influence on the crystal packing.

Table 1: Representative Crystallographic Data for a Benzimidazole-Methanol System

| Parameter | Value (for (1H-Benzimidazol-1-yl)methanol) |

|---|---|

| Molecular Formula | C₈H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3361 (3) |

| b (Å) | 12.3561 (7) |

| c (Å) | 11.2339 (6) |

| β (°) | 99.493 (2) |

| Volume (ų) | 730.07 (7) |

| Z | 4 |

Data derived from studies on analogous benzimidazole-methanol compounds. nih.gov

The supramolecular architecture of benzimidazole-methanol crystals is dominated by a network of intermolecular interactions. Hydrogen bonding is a primary directional force, dictating the assembly of molecules within the lattice. In structures like (1H-Benzimidazol-1-yl)methanol, intermolecular O—H···N hydrogen bonds link molecules into zigzag chains. nih.gov These chains can be further interconnected by weaker C—H···O interactions. nih.gov The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen atoms of the imidazole ring) facilitates the formation of robust and predictable hydrogen-bonding motifs. acs.orgnih.gov

Table 2: Common Intermolecular Interactions in Benzimidazole Crystal Lattices

| Interaction Type | Donor/Acceptor or Groups Involved | Typical Distance/Geometry | Reference |

|---|---|---|---|

| O—H···N Hydrogen Bond | Hydroxyl group (donor), Imidazole Nitrogen (acceptor) | D···A distance ~2.8 Å | nih.govnih.gov |

| N—H···O Hydrogen Bond | Imidazole N-H (donor), Hydroxyl Oxygen (acceptor) | D···A distance ~2.9 Å | nih.govnih.gov |

| C—H···O Hydrogen Bond | Aromatic/Aliphatic C-H (donor), Oxygen (acceptor) | D···A distance ~3.2-3.5 Å | nih.gov |

The benzimidazole ring system itself is generally planar. nih.gov However, the substituents attached to it can exhibit conformational flexibility. In the solid state, the conformation is locked by the forces of the crystal lattice. For this compound, the key conformational features would be the orientation of the isobutyl group relative to the benzimidazole plane and the rotational position of the hydroxymethyl group at the C2 position.

Studies on related substituted benzimidazoles show that the dihedral angle between the plane of the benzimidazole ring and its substituents is a critical parameter. iucr.org For instance, in 1-substituted benzimidazoles, the substituent can adopt various orientations to minimize steric hindrance and optimize packing interactions. nih.gov The conformation of N-acylhydrazone derivatives of benzimidazole has been shown to exist as mixtures of syn- and anti-periplanar conformers in solution, a phenomenon that would be fixed to a single conformation in the solid state. researchgate.net The planarity of the benzimidazole moiety is generally maintained, with only minor deviations observed. nih.gov The orientation of the isobutyl and methanol substituents in the target compound will be a result of the balance between intramolecular steric effects and the drive to form efficient intermolecular packing in the crystal.

Derivatization Strategies and Structure Activity Relationship Sar Investigations in Chemical Systems

Systematic Modifications at the N1-Isobutyl Position

The substituent at the N1 position of the benzimidazole (B57391) ring plays a crucial role in modulating the compound's interaction with biological targets. The isobutyl group in the parent compound provides a specific steric and lipophilic character that influences its activity profile.

Research into N-substituted benzimidazoles has shown that varying the alkyl chain at this position can significantly impact biological outcomes. For instance, in a series of N-substituted-2-aminobenzimidazoles, the derivative featuring an N-isobutyl side chain (along with a cyano group on the benzimidazole nucleus) demonstrated moderate activity against the HCoV-NL63 virus and certain cancer cell lines. mdpi.com When the N-isobutyl group was replaced with a longer N-hexyl chain, the resulting compound exhibited a broad but modest activity against a panel of cancer cell lines, indicating that the size and nature of the N-alkyl substituent are determinants of potency and selectivity. mdpi.com Further SAR studies on other benzimidazole series have reinforced the importance of the N1-substituent, where introducing a benzyl (B1604629) group at this position was found to enhance anti-inflammatory action. nih.gov These findings highlight that the N1-isobutyl group is a key site for modification, where changes in chain length, branching, or the introduction of aromatic rings can fine-tune the compound's biological properties.

Functionalization of the C2-Hydroxymethyl Moiety

The C2-hydroxymethyl group offers a versatile handle for chemical functionalization, allowing for the introduction of diverse chemical entities through reactions like esterification, etherification, or oxidation. These modifications can alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its SAR.

A notable strategy involves the esterification of the C2-hydroxymethyl group. In one study, this moiety was reacted with chrysanthemoyl chloride to produce a series of novel benzimidazole derivatives. nih.gov The resulting esters were evaluated for their biological activity, with some compounds showing potent fungicidal effects against Botrytis cinerea and Sclerotinia sclerotiorum, in some cases rivaling or exceeding the efficacy of the commercial fungicide thiabendazole. nih.gov This demonstrates that converting the C2-hydroxyl into an ester linkage can be a highly effective strategy for developing potent agrochemicals.

Other research has explored replacing the hydroxymethyl group altogether. In a series of 1,2,6-trisubstituted benzimidazoles, the C2 position was substituted with various carboxylic acids. nih.gov The resulting anti-inflammatory activity was found to be inversely related to the length of the linker connecting the carboxyl group to the C2 position of the benzimidazole core, suggesting that a shorter distance is favorable for this specific activity. nih.gov

| Modification Site | Modification | Observed Effect on Activity | Reference |

| N1-Position | Replacement of Isobutyl with Hexyl | Led to broad but modest antiproliferative activity. | mdpi.com |

| Introduction of a Benzyl Group | Enhanced anti-inflammatory action in related series. | nih.gov | |

| C2-Position | Esterification of Hydroxymethyl Group | Resulted in potent fungicidal activity against specific fungi. | nih.gov |

| Substitution with Carboxylic Acids | Anti-inflammatory activity was inversely related to linker length. | nih.gov | |

| Benzene (B151609) Ring | Addition of Cyano Group | Contributed to moderate antiviral and antiproliferative activity. | mdpi.com |

| Addition of Electron-Withdrawing Groups at C6 | Reduced anti-inflammatory activity. | nih.gov |

Effects of Substituents on the Benzene Ring of the Benzimidazole Core

SAR studies have provided clear insights into these effects. For example, the introduction of a cyano group onto the benzimidazole core of an N-isobutyl derivative contributed to a moderate level of antiproliferative and antiviral activity. mdpi.com Conversely, in a different series of benzimidazoles evaluated for anti-inflammatory properties, the incorporation of electron-withdrawing groups at the C6 position was found to reduce the biological activity. nih.gov This suggests that for certain biological targets, maintaining or increasing the electron density of the benzimidazole ring system is beneficial. Further studies on 5-sulfonyl benzimidazole derivatives have also been conducted to evaluate their specific receptor agonist activity. nih.gov These examples underscore the principle that substituents on the aromatic ring must be carefully selected to achieve the desired biological effect, as their electronic influence is a critical component of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com By identifying key physicochemical, electronic, and steric descriptors, QSAR models can predict the activity of novel, unsynthesized molecules, thereby streamlining the drug design process and prioritizing the synthesis of the most promising candidates. researchgate.nettandfonline.com

Various QSAR studies on benzimidazole derivatives have been successfully conducted to optimize their design for different therapeutic targets.

Anticancer Agents: A two-dimensional (2D-QSAR) model was developed for 131 benzimidazole derivatives to predict their inhibitory concentration (IC₅₀) against the MDA-MB-231 breast cancer cell line. The model showed strong statistical significance, with a squared correlation coefficient (R²) of 0.904, indicating a high degree of correlation between the structural descriptors and the anticancer activity. researchgate.net

FXR Agonists: For a series of 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR), a three-dimensional (3D-QSAR) model was created. The best pharmacophore hypothesis, HHHRR (three hydrophobic features and two aromatic rings), yielded a model with an R² of 0.8974 for the training set and a predictive correlation coefficient (Q²) of 0.7559 for the test set, confirming its predictive power. tandfonline.com

Antibacterial Agents: In a QSAR analysis of chloroaryloxyalkyl imidazole (B134444) and benzimidazole derivatives, a three-parametric equation was established. This equation linked the minimum inhibitory concentration (logMIC) against S. aureus to the molecule's HOMO (Highest Occupied Molecular Orbital) energy, hydration energy, and the number of primary carbon atoms. nih.gov

These modeling studies provide a quantitative framework for understanding the SAR of benzimidazole derivatives. They allow researchers to identify the molecular properties that are most influential for a given biological activity, enabling a more rational and efficient approach to the design of new, optimized compounds based on the (1-isobutyl-1H-benzimidazol-2-yl)methanol scaffold.

| QSAR Model Type | Biological Activity Modeled | Key Findings / Statistical Parameters | Reference |

| 2D-QSAR | Anticancer (MDA-MB-231 cell line) | Developed for 131 derivatives; R² = 0.904. | researchgate.net |

| 3D-QSAR | Farnesoid X Receptor (FXR) Agonism | Based on 48 compounds; Best model (HHHRR) had R² = 0.8974 and Q² = 0.7559. | tandfonline.com |

| QSAR | Antibacterial (S. aureus) | A three-parametric equation linked logMIC to HOMO energy, hydration energy, and number of primary C atoms. | nih.gov |

| 3D-QSAR | Anti-enterovirus | Model developed for 39 derivatives to identify quantitative relationships for antiviral activity. | biointerfaceresearch.com |

Coordination Chemistry and Ligand Design Principles

(1-Isobutyl-1H-benzimidazol-2-yl)methanol as a Versatile Chelating Ligand

This compound is a notable example of a versatile chelating ligand. Its molecular architecture, featuring a benzimidazole (B57391) ring system and a methanol (B129727) group at the 2-position, allows for multiple coordination modes with metal ions. The isobutyl group attached to one of the nitrogen atoms of the benzimidazole ring provides steric bulk and enhances the solubility of both the free ligand and its metal complexes in organic solvents.

The primary chelating ability of this ligand stems from the presence of two potential donor atoms in close proximity: the sp²-hybridized nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the hydroxymethyl group. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination mode is a key feature that contributes to the stability of the resulting metal complexes. The versatility of this ligand is further demonstrated by its ability to act as a monodentate ligand, coordinating through either the nitrogen or the oxygen atom, depending on the reaction conditions and the nature of the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using benzimidazolyl alcohol ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of benzimidazolyl alcohol ligands, particularly with cobalt(II) and zinc(II), have been successfully synthesized and studied. For instance, the reaction of a similar ligand, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol (Hmbm), with cobalt(II) acetate (B1210297) or cobalt(II) chloride results in the formation of [Co(Hmbm)₂(OAc)₂] and [Co(Hmbm)₂(H₂O)₂]Cl₂, respectively. tandfonline.com These reactions are typically carried out in a suitable solvent like methanol or ethanol, where the ligand and the metal salt are mixed and often heated to facilitate complex formation. tandfonline.comresearchgate.net

Similarly, zinc(II) complexes can be prepared by reacting the benzimidazole-based ligand with a zinc salt, such as zinc acetate or zinc chloride, in an ethanolic solution. royalsocietypublishing.org The synthesis of zinc(II) complexes with various benzimidazole derivatives has been widely reported, highlighting the affinity of the zinc ion for nitrogen-donor ligands. nih.govnih.gov The isobutyl group in this compound is expected to influence the solubility and crystal packing of the resulting cobalt and zinc complexes but not fundamentally alter the coordination chemistry compared to its methyl-substituted analogue.

| Ligand | Metal Salt | Resulting Complex | Solvent | Reference |

|---|---|---|---|---|

| (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Co(OAc)₂ | [Co(Hmbm)₂(OAc)₂] | Methanol | tandfonline.com |

| (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | CoCl₂·6H₂O | [Co(Hmbm)₂(H₂O)₂]Cl₂ | Methanol | tandfonline.com |

| 2-(1H-benzimidazol-2-yl)-phenol | Zn(CH₃COO)₂·4H₂O | [Zn(L)₂] | Ethanol | royalsocietypublishing.org |

The investigation of ligand binding modes and coordination geometries is crucial for understanding the properties of metal complexes. For benzimidazolyl alcohol ligands, coordination typically occurs through the imidazole nitrogen and the alcohol oxygen, forming a stable chelate.

In the case of the cobalt complex [Co(Hmbm)₂(OAc)₂], single-crystal X-ray diffraction studies revealed a distorted octahedral geometry around the cobalt(II) ion. tandfonline.com The two (1-methyl-1H-benzo[d]imidazol-2-yl)methanol ligands act as bidentate chelators, coordinating through the nitrogen of the benzimidazole ring and the oxygen of the methanol group. The remaining two coordination sites are occupied by two acetate anions. tandfonline.com In the complex [Co(Hmbm)₂(H₂O)₂]Cl₂, the cobalt center is also in a distorted octahedral environment, coordinated to two bidentate Hmbm ligands and two water molecules. tandfonline.com

Spectroscopic techniques provide further evidence for the coordination mode. In the FT-IR spectra of these complexes, a shift in the ν(C=N) stretching vibration of the benzimidazole ring to a lower frequency compared to the free ligand indicates the coordination of the nitrogen atom to the metal ion. Furthermore, changes in the stretching frequency of the C-O bond of the alcohol group confirm its participation in coordination.

For zinc(II) complexes with benzimidazole derivatives, tetrahedral and octahedral coordination geometries are common. royalsocietypublishing.orgresearchgate.net The coordination of the ligand to zinc(II) can be confirmed by NMR spectroscopy, where shifts in the proton and carbon signals of the ligand upon complexation are observed.

| Complex | Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| [Co(Hmbm)₂(OAc)₂] | FT-IR | Shift of ν(C=N) band | Coordination of benzimidazole nitrogen | tandfonline.com |

| UV-Vis | d-d transitions observed | Confirms octahedral geometry | tandfonline.com |

Applications of Metal-Benzimidazole Complexes in Catalysis

Metal complexes derived from benzimidazole ligands have shown significant promise in various catalytic applications, spanning both homogeneous and heterogeneous catalysis. The electronic and steric properties of the benzimidazole ligand can be fine-tuned by modifying the substituents, such as the isobutyl group in this compound, to influence the catalytic activity and selectivity of the metal center.

In homogeneous catalysis, metal complexes are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. Cobalt complexes, in particular, have emerged as effective catalysts for a range of organic transformations. nih.gov For instance, cobalt complexes have been successfully employed in hydrogenation reactions. nih.govresearchgate.net The use of benzimidazole-containing ligands can enhance the catalytic performance by stabilizing the metal center and modulating its reactivity. While specific catalytic studies using complexes of this compound are not extensively documented, the known catalytic activity of similar cobalt-benzimidazole systems suggests their potential in reactions such as oxidations and reductions. researchgate.net

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. Benzimidazole derivatives can be immobilized on solid supports to create robust heterogeneous catalysts. For example, zinc-based materials have been utilized as heterogeneous catalysts for the synthesis of benzimidazole derivatives themselves. ijcrt.orgresearchgate.netajgreenchem.com This involves the use of zinc oxide nanoparticles or zinc sulfide (B99878) nanoparticles as catalysts. researchgate.netajgreenchem.com

Furthermore, benzimidazole moieties can be incorporated into more complex materials like metal-organic frameworks (MOFs) or supported on materials like silica (B1680970) or graphene oxide. tandfonline.comrsc.org A cobalt-benzimidazole substituted metal-organic phthalocyanine (B1677752) hybridized with reduced graphene oxide has been reported as a highly efficient electrocatalyst for the oxygen evolution reaction, demonstrating the potential of benzimidazole-functionalized materials in energy-related applications. rsc.org The functionalization of materials with ligands like this compound could lead to the development of new heterogeneous catalysts with tailored properties for specific industrial processes.

Biomimetic Chemistry and Metalloprotein Active Site Analogues

The field of biomimetic chemistry seeks to replicate the structure and function of biological molecules, particularly the active sites of metalloproteins, through the synthesis of small molecule coordination complexes. These synthetic analogues provide valuable insights into the reaction mechanisms, spectroscopic properties, and electronic structures of their biological counterparts. The ligand this compound, and its closely related analogues, are of significant interest in this area due to their structural resemblance to the histidine residues that frequently coordinate metal ions in proteins.

The benzimidazole core mimics the imidazole side chain of histidine, a ubiquitous ligand in metalloprotein active sites. The substituent at the N1 position, such as the isobutyl group, can modulate the steric and electronic properties of the ligand, influencing the coordination geometry and reactivity of the resulting metal complex. The hydroxymethyl group at the C2 position introduces an additional potential coordination site, allowing the ligand to act in a bidentate fashion, chelating a metal ion through the benzimidazole nitrogen and the hydroxyl oxygen. This chelation can lead to the formation of stable, well-defined coordination complexes that can serve as structural and functional models for metalloenzyme active sites.

Research into the coordination chemistry of 1-alkyl-2-(hydroxymethyl)benzimidazoles has provided foundational knowledge for their application in biomimetic studies. For instance, the synthesis and characterization of cobalt(II) complexes with the closely related ligand (1-methyl-1H-benzimidazol-2-yl)methanol have demonstrated the bidentate N,O-coordination mode of this ligand class. nih.gov In the complex bis[(1-methyl-1H-benzimidazol-2-yl)methanol-κN,O]bis(thiocyanato-κN)cobalt(II), the cobalt ion is in a distorted octahedral environment, coordinated to two benzimidazole nitrogen atoms, two hydroxyl oxygen atoms, and two nitrogen atoms from the thiocyanate (B1210189) ligands. nih.gov Such complexes are valuable for understanding the fundamental coordination preferences of these ligands with biologically relevant metal ions.

The design of these ligands allows for the systematic variation of their properties. By altering the N1-alkyl substituent, researchers can fine-tune the steric bulk around the metal center, which can influence substrate access and the stability of different coordination geometries. This is a key principle in the design of metalloprotein active site analogues, where steric constraints imposed by the protein scaffold play a crucial role in determining reactivity.

While specific studies on the biomimetic applications of this compound are not extensively documented in the literature, the broader class of benzimidazole-containing ligands has been employed to model the active sites of various metalloproteins. For example, benzimidazole derivatives are used in the development of inhibitors for zinc-dependent enzymes like carbonic anhydrase and matrix metalloproteinases. nih.gov In these cases, the benzimidazole moiety can interact with the active site metal ion, mimicking the binding of natural substrates or inhibitors.

The structural data obtained from synthetic analogues, such as the cobalt complex mentioned, are crucial for understanding the metal-ligand interactions at a molecular level. Key structural parameters of the bis[(1-methyl-1H-benzimidazol-2-yl)methanol-κN,O]bis(thiocyanato-κN)cobalt(II) complex are summarized in the table below.

| Parameter | Value |

| Coordination Geometry | Distorted Octahedral |

| Co-N(benzimidazole) Bond Length (Å) | 2.132(2) - 2.141(2) |

| Co-O(hydroxyl) Bond Length (Å) | 2.108(2) - 2.115(2) |

| Co-N(thiocyanate) Bond Length (Å) | 2.089(2) - 2.092(2) |

| N(benzimidazole)-Co-O(hydroxyl) Bite Angle (°) | 76.53(7) - 76.84(7) |

| Data derived from the crystallographic study of bis[(1-methyl-1H-benzimidazol-2-yl)methanol-κN,O]bis(thiocyanato-κN)cobalt(II) methanol solvate. nih.gov |

This structural information provides a benchmark for computational modeling and the design of new ligands with tailored properties for specific biomimetic applications. The development of such synthetic analogues of metalloprotein active sites, utilizing ligands like this compound, continues to be a valuable strategy for elucidating the intricate mechanisms of biological catalysis and for the design of novel therapeutic agents.

Computational Chemistry and Mechanistic Insights in in Vitro Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like benzimidazole (B57391) derivatives. nih.gov Calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) or higher basis set, to obtain optimized geometries and electronic data. nih.gov

DFT calculations are instrumental in determining the electronic properties of (1-isobutyl-1H-benzimidazol-2-yl)methanol. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. For a series of chiral benzimidazole derivatives studied using DFT at the B3LYP/6-31G(d,p) level, the calculated HOMO-LUMO energy gaps ranged from 3.71 eV to 5.61 eV. nih.gov These values indicate that substitutions on the benzimidazole scaffold significantly influence electronic properties and reactivity. nih.gov The population analysis from these studies reveals that the iso-densities of the frontier orbitals are primarily concentrated on the benzimidazole and adjacent aromatic moieties. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Benzimidazole Derivatives Note: This table presents data for analogous compounds to illustrate the typical values obtained through DFT calculations.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (R/S)-1-(1H-benzo[d]imidazol-2-yl)ethanol | -6.52 | -0.91 | 5.61 | nih.gov |

| Substituted Chiral Benzimidazole (3d) | -5.93 | -1.45 | 4.48 | nih.gov |

| Substituted Chiral Benzimidazole (6d) | -5.46 | -1.75 | 3.71 | nih.gov |

Conformational analysis via computational methods predicts the most stable three-dimensional arrangement of a molecule. For this compound, this involves determining the rotational freedom around the single bonds connecting the isobutyl group to the benzimidazole nitrogen, and the methanol (B129727) group to the C2 position of the ring. DFT calculations are used to optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles.

In related benzimidazole structures, the benzimidazole ring system itself is nearly planar. nih.gov For example, in a study of ±1-(1H-Benzoimidazol-2-YL) Ethanol, a structurally similar compound, DFT calculations were performed to determine the optimized molecular structure. researchgate.net The planarity of the fused ring system is a common feature, though substitutions can introduce slight deviations. nih.gov The dihedral angle between the benzimidazole ring and any attached planar moieties is a key geometric parameter. In one study of a substituted benzimidazole, the isoxazole (B147169) ring was found to be inclined to the benzimidazole ring system at a dihedral angle of 69.28 (14)°. nih.gov For this compound, the flexible isobutyl group and the rotatable hydroxymethyl group would lead to several low-energy conformers that could be identified through computational scans.

Table 2: Typical Calculated Geometric Parameters for a Benzimidazole Core Note: These values are representative of a benzimidazole structure optimized using DFT (B3LYP) and may vary slightly for the specific title compound.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N Bond Length (imidazole ring) | 1.33 - 1.39 Å | Indicates partial double-bond character within the heterocyclic ring. researchgate.net |

| C=N Bond Length (imidazole ring) | ~1.33 Å | Represents the imine bond within the imidazole (B134444) moiety. researchgate.net |

| N-C-N Angle (imidazole ring) | ~110-112° | The angle at the C2 carbon, which is substituted with the methanol group. |

| C-C Bond Length (benzene ring) | ~1.39 - 1.41 Å | Typical aromatic carbon-carbon bond lengths. |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how a compound like this compound might interact with biological targets such as enzymes or receptors, a key step in drug discovery.

Docking simulations place the ligand into the binding site of a target protein and calculate a "docking score" or binding energy, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. Benzimidazole derivatives have been extensively studied as inhibitors of various enzymes, including tubulin and Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

For instance, a series of benzimidazole-based carboxamide derivatives were docked into the colchicine-binding site (CBS) of tubulin (PDB: 4O2B), yielding binding scores as low as -9.757 kcal/mol. nih.gov Another benzimidazole derivative designed as a tubulin polymerization inhibitor showed a binding energy of -9.69 kcal/mol when docked into α,β-tubulin (PDB ID: 1SA0). nih.gov These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., MET793 in the ATP-binding site of EGFR kinase) and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

The results from molecular docking serve as a computational validation of how a ligand might bind. The predicted binding mode, which is the specific pose (orientation and conformation) of the ligand in the active site, provides a structural hypothesis for the compound's mechanism of action. These predictions are validated by comparing the binding affinities and interaction patterns of a series of related compounds with their experimentally determined biological activities. nih.gov

For example, a compound that shows strong inhibitory activity in a lab assay should also exhibit a favorable docking score and logical interactions with key residues in the binding site. A molecular docking study of a potent quinoxaline-benzimidazole hybrid against tubulin (CBS) predicted a strong binding energy of -45.139 kcal/mol, which correlated with its potent experimental activity (IC₅₀ < 2.19 µM) in tubulin polymerization inhibition. nih.gov

Table 3: Representative Molecular Docking Data for Benzimidazole Derivatives against Biological Targets Note: This table showcases results for various benzimidazole derivatives to exemplify the application of molecular docking.

| Compound Type | Protein Target | PDB ID | Predicted Binding Energy / Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzimidazole-based Carboxamide | Tubulin (Nocodazole Site) | 5CA1 | -9.872 | nih.gov |

| Benzimidazole Derivative | α,β-Tubulin | 1SA0 | -9.69 | nih.gov |

| Benzimidazole linked to Pyrazole | EGFR Kinase | 2J6M | Not specified, but showed good binding affinity | nih.gov |

| Benzimidazole 2-amino 1,3,4-oxadiazole (B1194373) Hybrid | EGFR Kinase Domain | 4HJO | -8.6 | nih.gov |

Elucidation of Reaction Mechanisms through Computational Simulations

Computational simulations are not only used to study static structures but also to model dynamic processes like chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways. This allows for the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

For a compound like this compound, computational simulations could be applied to understand its synthesis or potential metabolic transformations. For example, the condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid (or its equivalent) to form the benzimidazole ring is a common synthetic route. Computational modeling could determine the energy barriers for the different steps in this cyclization process, such as the initial nucleophilic attack, dehydration, and ring closure. Such studies help in optimizing reaction conditions by identifying the rate-limiting step. While specific simulations on the reaction mechanism of this compound are not prominently published, the methodology is well-established for exploring reaction mechanisms in various organic and biochemical systems, including those involving methanol as a solvent or reactant. researchgate.net

Transition State Analysis in Organic Reactions

Transition state analysis is a cornerstone of computational organic chemistry, enabling the determination of activation energies and the elucidation of reaction mechanisms. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. For the synthesis of this compound, which likely involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative, transition state analysis could pinpoint the rate-determining step and the influence of the isobutyl group on the reaction energetics.

A study on a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, utilized computational methods to analyze its structure and intermolecular interactions. nih.gov While this study focused on the final product, similar computational techniques could be applied to model the transition states involved in its formation. Such analyses often employ Density Functional Theory (DFT) to calculate the energies and geometries of reactants, transition states, and products.

Reaction Pathway Mapping for Synthetic Optimization

Reaction pathway mapping involves the computational exploration of various possible routes from reactants to products. This can be instrumental in identifying the most energetically favorable pathway, thus guiding the optimization of synthetic protocols. For this compound, this could involve comparing different synthetic strategies, for instance, the reaction of N-isobutyl-o-phenylenediamine with glycolic acid versus other reagents.

The synthesis of various benzimidazole derivatives has been documented, often involving a condensation reaction. nih.govresearchgate.net Computational mapping of these reaction pathways would provide a deeper understanding of the factors controlling regioselectivity and yield. For example, in the synthesis of methanol from CO2, two primary pathways, direct and two-step synthesis, have been compared using process simulation software like Aspen Plus to determine the more efficient route. mdpi.com A similar approach for this compound could predict optimal reaction conditions, such as temperature and catalyst choice.

Advanced Computational Methodologies (e.g., Kinetic Monte Carlo, Microkinetics)

More sophisticated computational techniques can provide an even more detailed picture of reaction kinetics and mechanisms.

Lattice kinetic Monte Carlo simulations can be particularly insightful for reactions occurring on surfaces, as they can explicitly account for spatial effects and adsorbate-adsorbate interactions. nih.gov While the direct application of kMC or microkinetics to the synthesis of this compound has not been reported, these methods hold the potential to unravel the intricate details of its catalytic synthesis, should such a process be developed. For instance, they could be used to screen different catalysts or to understand the role of solvents in the reaction mechanism.

Supramolecular Chemistry and Materials Science Applications

Design and Self-Assembly of Supramolecular Structures Incorporating (1-Isobutyl-1H-benzimidazol-2-yl)methanol

The self-assembly of this compound into ordered supramolecular structures is anticipated to be driven by a combination of directional hydrogen bonds and aromatic stacking interactions. The interplay of these non-covalent forces, influenced by the steric hindrance of the isobutyl group, would dictate the ultimate architecture of the resulting assemblies.

Formation of Hydrogen Bonding Networks in Supramolecular Assemblies

The molecular structure of this compound features both a hydrogen bond donor (the hydroxyl group of the methanol (B129727) substituent) and a hydrogen bond acceptor (the nitrogen atom at the 3-position of the benzimidazole (B57391) ring). This arrangement is highly conducive to the formation of robust and directional hydrogen bonds, a key driving force in supramolecular assembly.

| Interaction Type | Donor | Acceptor | Predicted Geometry | Reference Compound |

|---|---|---|---|---|

| Intermolecular | -OH (methanol) | N (benzimidazole) | Linear or near-linear | (1H-Benzimidazol-1-yl)methanol researchgate.net |

| Intermolecular | C-H (benzimidazole) | O (methanol) | Weak, variable geometry | (1H-Benzimidazol-1-yl)methanol researchgate.net |

Exploration of Pi-Pi Stacking Interactions in Molecular Packing

The aromatic benzimidazole core of this compound provides a platform for π-π stacking interactions, which are crucial in stabilizing supramolecular architectures. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The extent and geometry of π-π stacking are sensitive to the electronic nature and steric profile of the substituents on the aromatic system.

In the case of this compound, the isobutyl group is expected to play a significant role in modulating the π-π stacking arrangement. Its bulkiness could lead to a staggered or offset stacking geometry to minimize steric repulsion, which in turn would influence the electronic properties of the resulting assembly. The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined one-, two-, or three-dimensional structures. For example, in 1,4-bis(1H-benzimidazol-2-yl)benzene, π-π stacking interactions with interplanar distances of approximately 3.53 Å have been observed to contribute to the formation of a two-dimensional network. nih.gov

Integration into Functional Nanomaterials

The unique structural features of this compound make it a promising candidate for the surface modification and functionalization of a variety of nanomaterials, thereby imparting new properties and functionalities.

Anchoring of Benzimidazole Moieties onto Nanostructures

The benzimidazole moiety can act as an effective anchor for grafting onto the surface of various nanostructures, such as metallic or metal oxide nanoparticles. This anchoring can occur through several mechanisms, including coordination of the nitrogen atoms to metal centers or through other surface-specific interactions. The methanol group provides a reactive handle for further chemical transformations, allowing for the covalent attachment of the molecule to appropriately functionalized nanostructure surfaces. The functionalization of carbon nanotubes with a benzimidazole derivative has been shown to enhance corrosion inhibition on nickel alloy surfaces, demonstrating the potential of such hybrid materials. researchgate.net

Functionalization of Polymeric and Inorganic Material Interfaces

The incorporation of this compound into polymeric matrices or onto the surfaces of inorganic materials can significantly alter their interfacial properties. The benzimidazole unit can enhance thermal stability and mechanical properties of polymers. nih.gov The methanol group can participate in condensation reactions or other coupling chemistries to form covalent bonds with the material surface. The isobutyl group, being non-polar, can influence the hydrophobicity of the surface and promote compatibility with non-polar environments. The synthesis of polymers containing 2H-benzimidazol-2-one moieties has been shown to result in materials with high glass transition temperatures and good thermal stability. ijpcbs.com This suggests that polymers functionalized with this compound could exhibit similarly enhanced properties. Furthermore, benzimidazole derivatives have been loaded into polymeric micelles for drug delivery applications, indicating the compatibility of the benzimidazole scaffold with polymeric systems. nih.gov

Potential in Molecular Recognition and Sensing Systems

The benzimidazole scaffold is a well-established pharmacophore and a versatile building block for the construction of molecular receptors and sensors. The ability of the benzimidazole ring to participate in hydrogen bonding, metal coordination, and π-π stacking makes it an excellent platform for the selective recognition of various analytes.

The strategic placement of the isobutyl and methanol groups on the benzimidazole core of this compound can be exploited for the design of selective sensing systems. The methanol group can be readily modified to introduce a signaling unit, such as a fluorophore or a chromophore, whose spectroscopic properties would change upon binding of a target analyte to the benzimidazole recognition site. For instance, a novel benzimidazole-based fluorescent probe has been developed for the selective turn-off detection of Co(II) ions. mdpi.com This demonstrates the potential of benzimidazole derivatives in the development of chemosensors. The isobutyl group could serve to create a specific binding pocket or to enhance the solubility of the sensor molecule in particular media. The development of benzimidazolium salts for the inhibition of metabolic enzymes further highlights the potential of this class of compounds in biological recognition. nih.gov

| Sensing Application | Role of Benzimidazole Core | Role of Isobutyl Group | Role of Methanol Group | Potential Analyte |

|---|---|---|---|---|

| Fluorescent Chemosensor | Recognition Site, π-π stacking | Solubility, Steric control | Attachment of fluorophore | Metal ions, Anions |

| Colorimetric Sensor | Binding Site | Modulate binding affinity | Attachment of chromophore | Biologically relevant molecules |

| Electrochemical Sensor | Redox-active center | Influence electrode interface | Surface immobilization | Neurotransmitters, Pollutants |

Influence of Molecular Architecture on Supramolecular Properties

The crystal structure of (1H-Benzimidazol-1-yl)methanol reveals a monoclinic system where molecules are linked into zigzag chains by intermolecular O-H···N hydrogen bonds. researchgate.netresearchgate.net These chains are further organized into sheets through weaker C-H···O interactions. researchgate.net The planarity of the benzimidazole ring is a key feature, facilitating these interactions. researchgate.netresearchgate.net

The introduction of an isobutyl group at the N1 position in this compound is expected to introduce significant changes to this supramolecular arrangement. The bulky and flexible nature of the isobutyl group will likely exert a considerable steric influence on the crystal packing. This can disrupt the formation of the planar sheets observed in the parent compound, potentially leading to a more complex three-dimensional network.

Furthermore, the isobutyl group may restrict the conformational freedom of the benzimidazole core, potentially influencing the dihedral angles between the ring and the methanol substituent. This, in turn, can affect the geometry and strength of the primary hydrogen bonds.

To illustrate the foundational supramolecular structure from which this compound is derived, the crystallographic data for (1H-Benzimidazol-1-yl)methanol is presented below.

Interactive Data Table: Crystal Data and Structure Refinement for (1H-Benzimidazol-1-yl)methanol researchgate.netresearchgate.net

| Parameter | Value |

| Empirical formula | C₈H₈N₂O |

| Formula weight | 148.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.3181 (10) |

| b (Å) | 4.2677 (3) |

| c (Å) | 12.4795 (10) |

| β (°) | 95.143 (6) |

| Volume (ų) | 706.45 (9) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation type | Cu Kα |

| µ (mm⁻¹) | 0.78 |

Interactive Data Table: Hydrogen Bond Geometry for (1H-Benzimidazol-1-yl)methanol (Å, °) researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···N2ⁱ | 0.84(2) | 1.95(2) | 2.783(1) | 173(2) |

| C7—H7A···O1ⁱⁱ | 0.93 | 2.58 | 3.493(2) | 168 |

Symmetry codes: (i) x, y, z; (ii) x, y-1, z

The detailed research findings on (1H-Benzimidazol-1-yl)methanol demonstrate the formation of one-dimensional chains via strong O-H···N hydrogen bonds. researchgate.net The influence of the yet-to-be-experimentally-determined isobutyl group in this compound would be to modulate these primary interactions and introduce further complexity through steric hindrance and hydrophobic interactions, ultimately defining its unique supramolecular architecture and material properties.

Role As a Versatile Synthetic Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While specific examples detailing the use of (1-isobutyl-1H-benzimidazol-2-yl)methanol as a direct precursor in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident from the known reactivity of the benzimidazole (B57391) scaffold. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a vast array of subsequent transformations such as Wittig reactions, reductive aminations, and amide bond formations. These transformations are fundamental in elongating carbon chains and introducing new functional groups, thereby building molecular complexity.

For instance, the oxidation of the hydroxymethyl group would yield 1-isobutyl-1H-benzimidazole-2-carbaldehyde. This aldehyde is a versatile intermediate that can react with a variety of nucleophiles. Subsequent reactions can lead to the formation of more intricate structures, demonstrating the role of this compound as a foundational element in multi-step synthetic sequences.

Participation in Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a prime site for nucleophilic substitution reactions. Although the hydroxyl group itself is a poor leaving group, it can be readily converted into a better leaving group, such as a tosylate, mesylate, or a halide. This activation step opens the door for a wide range of nucleophiles to be introduced at the C2-methyl position.

Table 1: Potential Nucleophilic Substitution Reactions of Activated this compound

| Activated Intermediate | Nucleophile | Product Class |

| (1-isobutyl-1H-benzimidazol-2-yl)methyl tosylate | Azide (N₃⁻) | 2-(azidomethyl)-1-isobutyl-1H-benzimidazole |

| (1-isobutyl-1H-benzimidazol-2-yl)methyl bromide | Cyanide (CN⁻) | (1-isobutyl-1H-benzimidazol-2-yl)acetonitrile |

| (1-isobutyl-1H-benzimidazol-2-yl)methyl mesylate | Thiolates (RS⁻) | 2-((alkylthio)methyl)-1-isobutyl-1H-benzimidazole |

| (1-isobutyl-1H-benzimidazol-2-yl)methyl chloride | Amines (R₂NH) | N-((1-isobutyl-1H-benzimidazol-2-yl)methyl)amines |

These substitution reactions are critical for introducing nitrogen, sulfur, and additional carbon-based functionalities, significantly expanding the chemical space accessible from this starting material.

Utility in Cyclization Reactions for Novel Heterocyclic Compounds

The bifunctional nature of this compound and its derivatives makes it a valuable substrate for the synthesis of novel fused heterocyclic systems. Following activation of the hydroxyl group, intramolecular cyclization can occur if a suitable nucleophilic group is present on the isobutyl chain or on a substituent attached to the benzimidazole ring.

More commonly, derivatives of this compound can participate in intermolecular cyclization reactions. For example, the corresponding 2-carboxaldehyde derivative can undergo condensation with dinucleophiles to form new rings. A notable example is the reaction with o-phenylenediamine (B120857), which can lead to the formation of a new benzimidazole ring, resulting in a bis-benzimidazole structure. Such compounds are of significant interest in various fields of chemistry. researchgate.netnih.gov

Table 2: Illustrative Cyclization Reaction

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |

| 1-isobutyl-1H-benzimidazole-2-carbaldehyde | o-phenylenediamine | 2-(1-isobutyl-1H-benzimidazol-2-yl)-1H-benzo[d]imidazole |

| (1-isobutyl-1H-benzimidazol-2-yl)acetonitrile | Hydrazine (B178648) | 3-((1-isobutyl-1H-benzimidazol-2-yl)methyl)-1H-pyrazol-5-amine |

The ability to construct new heterocyclic rings appended to the primary benzimidazole core highlights the synthetic utility of this compound in generating compounds with novel topologies.

Development of Diverse Chemical Libraries and Analogs

The amenability of this compound to a variety of chemical transformations makes it an ideal starting point for the development of diverse chemical libraries. By systematically varying the reagents in reactions such as nucleophilic substitutions, oxidations, and subsequent condensations, a large number of analogs can be synthesized in a parallel or combinatorial fashion.

The core structure of this compound provides a rigid and well-defined scaffold upon which diversity can be built. The isobutyl group at the N1-position and the functionalized methyl group at the C2-position represent two key points for diversification. This strategy allows for the rapid generation of a multitude of related compounds, which can then be screened for desired properties, a common approach in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-isobutyl-1H-benzimidazol-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via oxidation of its alcohol precursor. For example, (1-alkyl-1H-benzimidazol-2-yl)methanol derivatives are oxidized using Dess–Martin periodinane (DMP) in dichloromethane at 4°C for 1 hour, followed by quenching with sodium thiosulfate . Optimization of solvent (e.g., methylene chloride), temperature (controlled cooling), and stoichiometry (1:1.1 molar ratio of alcohol to DMP) is critical for minimizing side reactions. Purification via column chromatography or recrystallization (e.g., methanol) is recommended .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can confirm the isobutyl substituent (δ ~1.0–2.0 ppm for CH/CH) and benzimidazole ring protons (δ ~7.0–8.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, particularly the methanol group’s orientation. Monoclinic systems (space group P21/c) are common for benzimidazole derivatives, with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) aiding in structural validation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHNO: expected [M+H] = 205.1336) .

Q. How do hydrogen-bonding interactions influence the physicochemical properties of this compound?

- Methodology : Graph set analysis (e.g., using Etter’s rules ) identifies hydrogen-bond motifs. The methanol group (–CHOH) often acts as a donor (O–H⋯N) to benzimidazole nitrogens, forming chains or dimers. These interactions affect solubility (polar solvents) and melting points. Computational tools like Gaussian can model H-bond energies and predict crystal packing .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

- Methodology : Contradictions arise from twinning, disorder, or solvent inclusion. Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN and BASF commands for twinned data . Compare experimental data (e.g., C–C bond lengths ±0.002 Å) with density functional theory (DFT) calculations to validate geometric parameters .

Q. What strategies are effective in analyzing structure–activity relationships (SAR) for benzimidazole-methanol derivatives in biological studies?

- Methodology :

- Functional Group Modulation : Replace the isobutyl group with other alkyl/aryl chains to assess steric/electronic effects on bioactivity (e.g., antimicrobial assays) .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450), focusing on the methanol group’s role in hydrogen bonding .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays, monitoring hydroxylation at the benzimidazole ring .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodology :

- Reproducibility Checks : Replicate procedures with strict control of anhydrous conditions and inert atmospheres to isolate moisture-sensitive intermediates .

- Data Cross-Validation : Compare NMR (e.g., DEPT-135 for CH groups) and HPLC purity data across multiple batches. Use databases like PubChem to verify spectral signatures .

- Error Analysis : Apply statistical tools (e.g., RSD for repeated experiments) to identify outliers in yield or purity .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to locate electrophilic sites (e.g., C2 of benzimidazole). Fukui indices can predict susceptibility to attack .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Data Management and Collaboration

Q. How can researchers leverage open-data repositories to enhance studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.